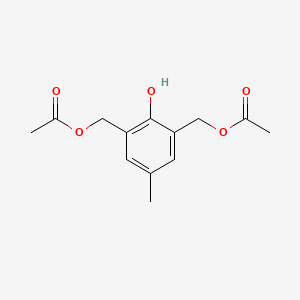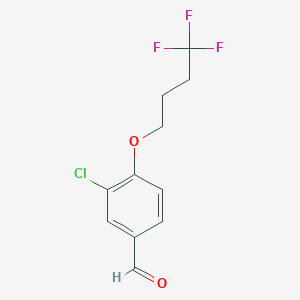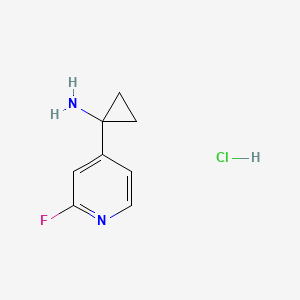
(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate is a chemical compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol . This compound is characterized by the presence of two acetate groups attached to a phenylene ring, which also contains a hydroxyl and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate typically involves the reaction of 2-hydroxy-5-methylbenzyl alcohol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis methods. These methods are designed to optimize yield and purity while minimizing production costs. The use of high-efficiency reactors and continuous flow processes can enhance the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetate groups can be reduced to alcohols.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-hydroxy-5-methylbenzophenone.
Reduction: Formation of 2-hydroxy-5-methylbenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the phenylene ring.
Applications De Recherche Scientifique
(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate involves its interaction with specific molecular targets. The hydroxyl and acetate groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and acetate groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H16O5 |
|---|---|
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
[3-(acetyloxymethyl)-2-hydroxy-5-methylphenyl]methyl acetate |
InChI |
InChI=1S/C13H16O5/c1-8-4-11(6-17-9(2)14)13(16)12(5-8)7-18-10(3)15/h4-5,16H,6-7H2,1-3H3 |
Clé InChI |
JOFSEHHMYPDWFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)COC(=O)C)O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12074322.png)
![Furo[3,2-c]pyridine-6-methanamine](/img/structure/B12074329.png)



![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)




![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)
